molecular formula C15H13N5OS B2830440 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone CAS No. 2198443-47-7

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone

Cat. No. B2830440
CAS RN: 2198443-47-7
M. Wt: 311.36
InChI Key: CFTAYKOHSMCRMX-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a 1,2,3-triazole, an azetidine, and a thiazole. The 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms and three carbon atoms . Azetidine is a saturated four-membered ring with one nitrogen atom and three carbon atoms. Thiazole is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms.


Molecular Structure Analysis

The compound’s structure is likely to be planar due to the presence of the aromatic 1,2,3-triazole and thiazole rings. The azetidine ring could introduce some three-dimensionality to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole, azetidine, and thiazole rings. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the 1,2,3-triazole and thiazole rings could contribute to its stability .

Scientific Research Applications

Catalyst in Huisgen 1,3-dipolar Cycloadditions

A highly active catalyst for Huisgen 1,3-dipolar cycloadditions based on the tris(triazolyl)methanol-Cu(I) structure was developed, showcasing the utility of triazolyl compounds in catalyzing cycloaddition reactions efficiently. This catalyst facilitates low catalyst loadings, short reaction times at room temperature, and compatibility with free amino groups, making it an outstanding choice for such reactions (Ozcubukcu et al., 2009).

Structural Studies and Synthesis of Triazole Derivatives

New 1,2,4-Triazole and Triazolidin derivatives were synthesized, demonstrating the versatility of triazole-based compounds in creating structurally diverse molecules. X-ray crystallographic studies provided insight into their molecular structures, showcasing their potential for further chemical modifications and applications (Abosadiya et al., 2018).

Antimicrobial and Anticonvulsant Activities

Novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles were synthesized and evaluated for their in vitro antibacterial, antifungal, and anticonvulsant activities. This highlights the potential of triazole derivatives as promising candidates for pharmaceutical applications, particularly in addressing microbial infections and seizure disorders (Rajasekaran et al., 2006).

Liquid Crystal Properties

A series of aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone compounds were synthesized and characterized, displaying liquid crystal behaviors. These findings open avenues for the development of new materials with potential applications in displays and optical devices, demonstrating the functional versatility of triazole-containing compounds (Zhao et al., 2013).

Anti-Tubercular Agents

Research focused on the design and development of novel azetidinone derivatives comprising 1, 2, 4-triazole for anti-tubercular activity. This study underscores the importance of triazole and azetidinone hybrids in medicinal chemistry, particularly for their potential in treating tuberculosis, a significant global health challenge (Thomas et al., 2014).

Mechanism of Action

Target of Action

The compound, also known as (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(2-phenylthiazol-4-yl)methanone, is a complex molecule that incorporates both a thiazole and a triazole ring. Thiazoles and triazoles are known to exhibit diverse biological activities . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor drugs . .

Mode of Action

The mode of action of this compound is likely to be multifaceted due to the presence of both thiazole and triazole rings. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The 1,2,3-triazole ring is an isostere of the amide bond, resistant to metabolic degradation, and can form hydrogen bonds, which is important for binding with biological targets . These properties suggest that the compound could interact with its targets through a variety of mechanisms, potentially including both covalent and non-covalent interactions.

Biochemical Pathways

For instance, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could have reasonable bioavailability, although further studies would be needed to confirm this.

Safety and Hazards

The safety and hazards of this compound would depend on its specific structure and properties. As a general precaution, compounds containing nitrogen and sulfur atoms should be handled carefully due to their potential reactivity .

Future Directions

The future research directions would likely involve further exploration of the compound’s biological activity and potential applications in medicine or other fields .

properties

IUPAC Name

(2-phenyl-1,3-thiazol-4-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-15(19-8-12(9-19)20-7-6-16-18-20)13-10-22-14(17-13)11-4-2-1-3-5-11/h1-7,10,12H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTAYKOHSMCRMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CSC(=N2)C3=CC=CC=C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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